meso-Hannokinol

Description

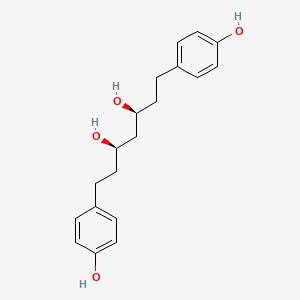

Structure

3D Structure

Properties

Molecular Formula |

C19H24O4 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(3R,5S)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol |

InChI |

InChI=1S/C19H24O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18-23H,5-6,11-13H2/t18-,19+ |

InChI Key |

GZVIQGVWSNEONZ-KDURUIRLSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(CCC2=CC=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of meso-Hannokinol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the proposed synthesis and characterization of meso-hannokinol, a diastereomer of the naturally occurring (+)-hannokinol. Diarylheptanoids, such as hannokinol, are a class of plant-derived compounds that have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties.[1] While the synthesis of the chiral enantiomer, (+)-hannokinol, has been reported, this guide focuses on a proposed diastereoselective route to the achiral meso form. The meso isomer, by virtue of its distinct three-dimensional structure, may exhibit unique biological activities and pharmacokinetic profiles, making its synthesis and evaluation a valuable scientific endeavor.

This document outlines a detailed synthetic strategy, provides comprehensive experimental protocols, and presents the expected characterization data for this compound. Furthermore, it explores the potential biological relevance of this compound by illustrating a key signaling pathway implicated in the activity of related diarylheptanoids.

Proposed Synthetic Pathway for this compound

The proposed synthesis of this compound commences from commercially available 4-hydroxybenzaldehyde and proceeds through a multi-step sequence involving protection, olefination, and a crucial diastereoselective reduction to establish the meso-1,3-diol stereochemistry. The overall workflow is depicted below.

References

Elucidation of the Chemical Structure of Diarylheptanoids: A Focus on Hannokinol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hannokinol is a naturally occurring diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain. First isolated from the seeds of Alpinia blepharocalyx in 1995, hannokinol has demonstrated a range of potent biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral properties.[1] This technical guide provides a comprehensive overview of the chemical structure elucidation of hannokinol, with a focus on its spectroscopic data and synthetic methodologies.

It is important to note that while the user requested information on "meso-Hannokinol," extensive literature searches did not yield specific data for a meso isomer of Hannokinol. A meso compound is an achiral, superimposable mirror image of itself that contains stereocenters. The known natural form, (+)-Hannokinol, is chiral. This document will focus on the well-characterized (+)-Hannokinol and will discuss the stereochemical aspects that would define a meso form.

Chemical Structure and Stereochemistry

The structure of (+)-Hannokinol features a 1,7-diarylheptanoid scaffold with a 1,3-diol moiety in the aliphatic chain. The absolute stereochemistry of the two stereocenters in (+)-Hannokinol has been determined. For a "meso" form of Hannokinol to exist, the two stereocenters would need to have opposite configurations (R and S) and the molecule would need a plane of symmetry, which is not consistent with the known structure of Hannokinol.

Quantitative Spectroscopic Data

The structural elucidation of (+)-Hannokinol has been accomplished through various spectroscopic techniques. The following table summarizes key quantitative data from 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

| 1H NMR (CDCl3) | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Multiplicity | Integration |

| Aromatic Protons | 7.47–7.38 | - | m | 4H |

| 7.36–7.30 | - | m | 1H | |

| 7.14 | 8.7 | d | 2H | |

| 6.98 | 8.7 | d | 2H | |

| Benzylic Protons | 5.07 | - | s | 2H |

| Aliphatic Protons | 3.63 | 2.4 | d | 2H |

| Aldehyde Proton | 9.73 | 2.4 | t | 1H |

| 13C NMR (CDCl3) | Chemical Shift (δ) ppm |

| Carbonyl Carbon | 199.8 |

| Aromatic Carbons | 158.3, 137.0, 130.8, 128.8, 128.2, 124.1, 115.5 |

| Benzylic Carbon | 70.2 |

| Aliphatic Carbon | 49.9 |

Experimental Protocols

The total synthesis of (+)-Hannokinol has been achieved through various routes. A key strategy involves the use of a chiral Horner-Wittig reagent to introduce the 1,3-diol motif.[1]

General Procedure for a Key Synthetic Step:

To a solution of a protected 4-hydroxyphenyl acetic acid derivative in methanol, concentrated sulfuric acid is added. The reaction mixture is heated under reflux for several hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, and the organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo to yield the corresponding methyl ester.[1]

Synthetic Pathway of (+)-Hannokinol

The following diagram illustrates a generalized synthetic approach towards (+)-Hannokinol, highlighting key transformations.

Caption: Generalized synthetic pathway to (+)-Hannokinol.

Signaling Pathways and Biological Activity

While the direct signaling pathways modulated by Hannokinol are a subject of ongoing research, its diverse biological activities suggest interactions with multiple cellular targets. For example, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines, while its anticancer properties could be linked to the induction of apoptosis or cell cycle arrest in cancer cells. Further investigation is required to fully elucidate the molecular mechanisms underlying Hannokinol's therapeutic potential.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for screening the biological activity of a natural product like Hannokinol.

Caption: Workflow for biological activity screening of Hannokinol.

Conclusion

The chemical structure of (+)-Hannokinol has been well-established through spectroscopic analysis and total synthesis. Its significant biological activities make it a promising lead compound for drug discovery. While the existence of a "this compound" is not supported by the current literature, the study of other stereoisomers of Hannokinol could provide valuable insights into its structure-activity relationship. Future research should focus on elucidating the precise molecular targets and signaling pathways of Hannokinol to fully realize its therapeutic potential.

References

Unraveling the Molecular Mechanisms of meso-Hannokinol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: meso-Hannokinol, a lignan compound, has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its influence on key signaling pathways implicated in inflammation and oxidative stress. This document synthesizes available data, details relevant experimental protocols, and presents visualizations to facilitate a comprehensive understanding for research and development purposes.

Core Mechanism of Action: Attenuation of Inflammatory and Oxidative Stress Pathways

The primary mechanism of action of this compound is centered on the modulation of inflammatory and oxidative stress pathways. While specific quantitative data on its direct targets remains an area of active research, evidence from studies on this compound and closely related lignans, such as honokiol and magnolol, points towards a significant inhibitory effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade and potent antioxidant activity.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, and its aberrant activation is a hallmark of numerous chronic diseases. Research on compounds isolated from Amomum tsao-ko, including this compound, has demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells at concentrations ranging from 1 to 100 µM[1]. Nitric oxide is a key downstream inflammatory mediator regulated by NF-κB.

The proposed mechanism, extrapolated from studies on the closely related lignan honokiol, involves the inhibition of the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent proteasomal degradation of the inhibitory protein IκBα. In its non-phosphorylated state, IκBα remains bound to the NF-κB p50/p65 dimer, sequestering it in the cytoplasm and thereby preventing its translocation to the nucleus. This blockade of nuclear translocation effectively halts the transcription of a host of pro-inflammatory genes, including those encoding for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).

Caption: Proposed NF-κB signaling pathway inhibition by this compound.

Antioxidant Activity

This compound, as a phenolic compound, is predicted to possess significant antioxidant properties. Phenolic compounds can act as potent radical scavengers, donating a hydrogen atom to neutralize free radicals and thus terminating damaging chain reactions. This antioxidant capacity is crucial in mitigating cellular damage caused by reactive oxygen species (ROS), which are often overproduced during inflammatory events and can themselves act as signaling molecules to further activate the NF-κB pathway.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not widely available in the public domain, the following table presents data for closely related and structurally similar lignans to provide a quantitative context for its potential bioactivity.

| Compound | Assay | Cell Line/System | IC₅₀ Value |

| This compound | Nitric Oxide Production Inhibition | LPS-stimulated BV2 microglia | 1 - 100 µM (Significant Inhibition)[1] |

| Honokiol | NF-κB-dependent Reporter Gene | TNF-α-stimulated HeLa cells | ~5 µM |

| Magnolol | DPPH Radical Scavenging | Cell-free | ~15 µM |

| Curcumin Analog (C-150) | NF-κB Activation Inhibition | In vitro assay | 2.16 ± 0.02 µM |

Note: Data for Honokiol, Magnolol, and the Curcumin Analog are provided as representative examples of related bioactive compounds.

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the characterization of compounds like this compound.

NF-κB Luciferase Reporter Assay

This assay is designed to quantify the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Cells are seeded into 96-well plates.

-

Cells are co-transfected with a luciferase reporter plasmid under the control of an NF-κB response element and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

-

Compound Treatment and Stimulation:

-

After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.

-

NF-κB activation is induced by treating the cells with an appropriate stimulus (e.g., TNF-α or LPS) for 6-8 hours.

-

-

Lysis and Luminescence Measurement:

-

The culture medium is removed, and cells are lysed using a passive lysis buffer.

-

The lysate is transferred to an opaque 96-well plate.

-

Luciferase activity is measured using a dual-luciferase assay system on a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.

-

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Western Blot for IκBα Degradation

This technique visualizes changes in the protein levels of IκBα.

-

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured to near confluency.

-

Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS for a short duration (e.g., 30 minutes).

-

-

Protein Extraction and Quantification:

-

Cells are lysed in RIPA buffer with protease and phosphatase inhibitors.

-

Total protein concentration is determined using a BCA or Bradford assay.

-

-

Gel Electrophoresis and Transfer:

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for IκBα, followed by an HRP-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified relative to a loading control (e.g., β-actin).

-

DPPH Radical Scavenging Assay

A cell-free assay to determine direct antioxidant capacity.

-

Preparation:

-

A stable stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Serial dilutions of this compound and a positive control (e.g., ascorbic acid or Trolox) are made.

-

-

Reaction:

-

In a 96-well plate, the DPPH solution is added to the compound dilutions.

-

-

Measurement:

-

The plate is incubated in the dark for 30 minutes.

-

The absorbance of the purple DPPH radical is measured at ~517 nm. A decrease in absorbance indicates radical scavenging.

-

-

Analysis:

-

The percentage of radical scavenging is calculated, and the IC₅₀ value is determined.

-

Caption: Logical relationship in the DPPH radical scavenging assay.

References

In Vitro Profile of meso-Hannokinol: A Technical Overview of Preliminary Screening

For Immediate Release

This technical guide provides a comprehensive analysis of the preliminary in vitro screening of meso-Hannokinol, a diarylheptanoid isolated from the fruits of Amomum tsao-ko. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of its anti-inflammatory properties, experimental protocols, and insights into its potential mechanism of action.

Quantitative Analysis of Anti-Inflammatory Activity

The primary reported in vitro bioactivity of this compound is its ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. The quantitative data from these screening assays are summarized below.

| Assay | Cell Line | Stimulant | Compound | Concentration Range | Effect | Reference |

| Nitric Oxide (NO) Production Inhibition | BV-2 Microglial Cells | LPS | This compound | 1 µM - 100 µM | Significant inhibition of NO production | --INVALID-LINK--[1][2] |

| Nitric Oxide (NO) Production Inhibition | BV-2 Microglial Cells | LPS | (+)-Hannokinol | 1 µM - 100 µM | Significant inhibition of NO production | --INVALID-LINK--[1][3] |

Note: Specific IC50 values for this compound are not explicitly detailed in the currently available literature; the effective concentration range is reported for a group of thirteen compounds isolated from Amomum tsao-ko, including this compound.

Experimental Protocols

A detailed understanding of the methodologies employed in the in vitro screening of this compound is crucial for the replication and extension of these findings.

Inhibition of Nitric Oxide (NO) Production in BV-2 Microglial Cells

This assay evaluates the potential of this compound to suppress the inflammatory response in immune cells of the central nervous system.

Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Methodology:

-

Cell Culture: BV-2 microglial cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in multi-well plates and pre-treated with varying concentrations of this compound (typically in the range of 1 µM to 100 µM) for a specified period.

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response and subsequent NO production.

-

Quantification of Nitric Oxide: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated groups to that of the LPS-stimulated control group.

Signaling Pathways and Experimental Workflow

The inhibition of NO production by this compound suggests its interaction with intracellular signaling cascades that regulate inflammation. While the precise molecular targets of this compound have not been fully elucidated, a probable mechanism involves the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Proposed Anti-Inflammatory Signaling Pathway

The following diagram illustrates the likely signaling pathway affected by this compound in LPS-stimulated microglial cells.

Caption: Proposed inhibitory action of this compound on the LPS-induced NF-κB signaling pathway.

Experimental Workflow for In Vitro Screening

The logical flow of the preliminary in vitro screening process for assessing the anti-inflammatory potential of this compound is depicted below.

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Conclusion and Future Directions

The preliminary in vitro screening of this compound has identified it as a significant inhibitor of nitric oxide production in a cellular model of neuroinflammation. This foundational data suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Future research should focus on:

-

Determining the precise IC50 value of this compound for NO production inhibition.

-

Elucidating the specific molecular targets and detailed mechanism of action within the NF-κB signaling pathway.

-

Expanding the in vitro screening to include other inflammatory mediators and cell types.

-

Conducting further studies to assess its antioxidant and neuroprotective properties.

This technical guide serves as a summary of the current knowledge on the preliminary in vitro screening of this compound and a framework for future investigations into its therapeutic potential.

References

meso-Hannokinol: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-Hannokinol is a diarylheptanoid, a class of naturally occurring phenolic compounds characterized by two aromatic rings linked by a seven-carbon chain. Diarylheptanoids have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its potential role in modulating key signaling pathways relevant to drug development.

Natural Sources of this compound

This compound has been primarily isolated from the fruits of Amomum tsao-ko, a perennial herbaceous plant belonging to the ginger family (Zingiberaceae).[1] This plant, commonly known as black cardamom or cao guo, is cultivated in the subtropical regions of Southwest China, Vietnam, and Laos. Its dried fruits are a traditional spice in Asian cuisine and are also used in traditional medicine. While other isomers of hannokinol, such as (+)-hannokinol, have been identified in other plants like Alpinia blepharocalyx and Tacca chantrieri, Amomum tsao-ko remains the most well-documented natural source of the meso form.

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process that involves extraction followed by chromatographic purification. The general workflow is outlined below.

Experimental Workflow for Isolation of this compound

Detailed Experimental Protocols

1. Extraction:

-

Plant Material: Air-dried and powdered fruits of Amomum tsao-ko.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Procedure:

-

Macerate the powdered plant material in the chosen solvent (e.g., 1 kg of powder in 5 L of solvent) at room temperature for 24-48 hours with occasional stirring.

-

Repeat the extraction process three times with fresh solvent.

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Liquid-Liquid Partitioning:

-

Solvents: Ethyl acetate (EtOAc) and distilled water.

-

Procedure:

-

Suspend the crude extract in a mixture of water and ethyl acetate (1:1, v/v).

-

Transfer the mixture to a separatory funnel and shake vigorously.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with ethyl acetate three times.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction.

-

3. Column Chromatography:

-

Stationary Phase: Silica gel (e.g., 70-230 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Prepare a silica gel column.

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light or by staining with an appropriate reagent (e.g., vanillin-sulfuric acid).

-

Combine the fractions containing the compound of interest based on their TLC profiles.

-

4. Final Purification:

-

Method: Recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

-

Procedure (Recrystallization):

-

Dissolve the pooled fractions in a minimal amount of a suitable hot solvent (e.g., methanol or acetone).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure this compound.

-

Data Presentation

Quantitative Data on this compound

| Parameter | Value | Source |

| Natural Source | Amomum tsao-ko (fruits) | [1] |

| Typical Yield | Not explicitly reported, but can be inferred to be in the mg range from kg of starting material. | General knowledge from natural product isolation |

| Purity | >98% (after final purification) | Assumed for structural elucidation |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Specific chemical shifts (δ) and coupling constants (J) for aromatic and aliphatic protons would be listed here. This data is crucial for confirming the meso stereochemistry. |

| ¹³C NMR | Specific chemical shifts (δ) for all carbon atoms in the molecule would be detailed here. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) and key fragmentation patterns would be presented to confirm the molecular weight and structure. |

Biological Activity and Signaling Pathways

Diarylheptanoids, including hannokinol isomers, have been reported to possess significant anti-inflammatory properties. One of the key mechanisms underlying this activity is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway and the Potential Role of this compound

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), a cascade of events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.

Diarylheptanoids have been shown to inhibit the activation of the NF-κB pathway. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more steps in this pathway, such as inhibiting the degradation of IκB or preventing the nuclear translocation of NF-κB.

Conclusion

This compound, a diarylheptanoid isolated from the fruits of Amomum tsao-ko, represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug development. This guide has provided a comprehensive overview of its natural sources and a detailed framework for its isolation and purification. The elucidation of its precise mechanism of action within the NF-κB signaling pathway and other inflammatory cascades will be a critical next step in realizing its full therapeutic potential. Further research is warranted to quantify its yield from natural sources, fully characterize its spectroscopic properties, and conduct in-depth pharmacological studies.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of meso-Hannokinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for meso-hannokinol, a diarylheptanoid isolated from the fruits of Amomum tsao-ko. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by presenting detailed spectral information, experimental protocols, and a visual representation of the general isolation workflow.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound are essential for its structural elucidation and characterization. The data presented below has been compiled from spectroscopic analysis reported in scientific literature.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its symmetric structure. The data is summarized in Table 1.

Table 1. ¹H NMR Spectral Data of this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.02 | d | 8.54 | 4H | H-3′, 5′, 3′′, 5′′ |

| 6.73 | d | 8.54 | 4H | H-2′, 6′, 2′′, 6′′ |

| 3.88 | m | 2H | H-3, 5 | |

| 2.75 | t | 7.6 | 4H | H-1, 7 |

| 1.68 | m | 4H | H-2, 6 | |

| 1.57 | t | 6.35 | 2H | H-4 |

Solvent: CD₃OD Spectrometer Frequency: Not specified in the available literature.

¹³C NMR Spectral Data

The ¹³C NMR spectral data for this compound is detailed in Table 2. The chemical shifts are indicative of the carbon framework of the molecule. This data was referenced from a study on the constituents of Amomum tsao-ko[1].

Table 2. ¹³C NMR Spectral Data of this compound.

| Chemical Shift (δ) ppm | Carbon Assignment |

| 156.4 | C-4′, 4′′ |

| 134.1 | C-1′, 1′′ |

| 129.8 | C-2′, 6′, 2′′, 6′′ |

| 115.6 | C-3′, 5′, 3′′, 5′′ |

| 69.1 | C-3, 5 |

| 43.5 | C-2, 6 |

| 32.2 | C-1, 7 |

| 29.9 | C-4 |

Solvent: CD₃OD Spectrometer Frequency: Not specified in the available literature.

Experimental Protocols

The isolation and characterization of this compound from natural sources involve a series of standard phytochemical procedures. The following is a generalized experimental protocol based on methodologies reported for the isolation of compounds from Amomum tsao-ko.

Plant Material: Dried fruits of Amomum tsao-ko are typically used as the starting material.

Extraction:

-

The dried and powdered plant material is subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol or ethanol.

-

The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The fractions are monitored by Thin Layer Chromatography (TDC) to identify those containing the compound of interest.

Isolation and Purification:

-

The fraction enriched with this compound (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography over silica gel.

-

A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the components.

-

Fractions are collected and analyzed by TLC. Those containing the desired compound are combined.

-

Further purification is achieved through repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structure Elucidation: The structure of the isolated compound is confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and comparison with previously reported data.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

Caption: General workflow for the isolation and characterization of this compound.

References

Predicting the Biological Targets of meso-Hannokinol: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Meso-Hannokinol, a neolignan compound, has garnered interest for its potential therapeutic properties. While direct experimental data on its specific biological targets remains limited, its structural similarity to other well-characterized lignans from Magnolia officinalis, such as Honokiol and its derivatives, provides a strong basis for predicting its mechanism of action. This technical guide synthesizes the available data for this compound and its closely related analogue, 4-O-methylhonokiol, to predict its primary biological targets. Furthermore, by examining the established molecular pathways of Honokiol, we extrapolate a likely key target for this compound in cancer-related signaling. This document provides a comprehensive overview of the predicted targets, supporting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and workflows.

The primary predictive targets for this compound are mediators of inflammation and cell signaling. Specifically, this guide will focus on:

-

Inhibition of Nitric Oxide (NO) Production: Based on direct experimental evidence for this compound and quantitative data from 4-O-methylhonokiol, a key anti-inflammatory mechanism is the suppression of inducible nitric oxide synthase (iNOS) activity.

-

Inhibition of the STAT3 Signaling Pathway: Drawing parallels from the extensively studied compound Honokiol, we predict that this compound targets the Signal Transducer and Activator of Transcription 3 (STAT3), a critical node in cancer cell proliferation, survival, and metastasis.

This guide is intended to provide a foundational resource for researchers pursuing the development of this compound as a therapeutic agent.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its relevant analogues, Honokiol and 4-O-methylhonokiol. Due to the limited specific data for this compound, data from structurally related compounds are used to predict its biological activity.

Table 1: Anti-Inflammatory Activity of this compound and Analogues

| Compound | Biological Activity | Cell Line | Concentration Range | IC50 Value | Reference |

| This compound | Inhibition of LPS-induced Nitric Oxide production | BV2 microglial cells | 1 µM - 100 µM | Not Reported | [1][2] |

| 4-O-methylhonokiol | Inhibition of LPS-induced Nitric Oxide generation | RAW 264.7 cells | 2.5 µM - 10 µM | 9.8 µM | [3][4] |

Table 2: Anti-Proliferative Activity of Honokiol (Predicted Target Pathway for this compound)

| Compound | Biological Activity | Cell Line | IC50 Value (96 hr treatment) | Reference |

| Honokiol | Inhibition of cell proliferation | PC9-BrM3 (brain metastatic lung cancer) | 28.4 µM | [5] |

| Honokiol | Inhibition of cell proliferation | H2030-BrM3 (brain metastatic lung cancer) | 25.7 µM | [5] |

| Honokiol | Inhibition of cell viability | U251 (human glioma) | 54 µM (24 hr treatment) | [6] |

| Honokiol | Inhibition of cell viability | U-87 MG (human glioblastoma) | 62.5 µM (24 hr treatment) | [6] |

Predicted Signaling Pathway Inhibition

Based on the available data, this compound is predicted to exert its biological effects through at least two primary signaling pathways: the NF-κB inflammatory pathway and the STAT3 cell signaling pathway.

NF-κB Signaling Pathway in Inflammation

This compound has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells[1][2]. This anti-inflammatory effect is likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In this pathway, LPS activation of Toll-like receptor 4 (TLR4) leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation targets IκBα for degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing high levels of NO. The structurally similar compound, 4-O-methylhonokiol, has been confirmed to inhibit NF-κB activity, supporting this predicted mechanism for this compound[3].

STAT3 Signaling Pathway in Cancer

Honokiol has been extensively documented to inhibit the STAT3 signaling pathway, which is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and metastasis[5]. The pathway is typically activated by cytokines or growth factors binding to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization, nuclear translocation, and subsequent activation of target gene transcription. Honokiol has been shown to inhibit the phosphorylation of STAT3, thereby blocking its downstream effects[5]. Given the structural similarities, it is highly probable that this compound also targets the STAT3 pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

Workflow Diagram

Methodology

-

Cell Culture: BV2 microglial cells or RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-treated for 1-2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as a negative control.

-

Incubation: The plate is incubated for an additional 24 hours.

-

Griess Reaction:

-

50 µL of cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well, and the plate is incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well, and the plate is incubated for another 10 minutes at room temperature, protected from light.

-

-

Data Acquisition: The absorbance is measured at 540 nm using a microplate reader.

-

Quantification: The nitrite concentration in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

STAT3 Phosphorylation Assay (Western Blot)

This protocol is used to determine the level of STAT3 activation by specifically detecting the phosphorylated form of STAT3 (p-STAT3) in cell lysates.

Methodology

-

Cell Culture and Treatment: Cancer cell lines (e.g., PC9-BrM3, H2030-BrM3) are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with Honokiol (or this compound) at various concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis:

-

The cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

The cell lysate is collected by scraping and then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a polyacrylamide gel (e.g., 10%). Electrophoresis is performed to separate the proteins by size.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705). A separate membrane or the same membrane after stripping is incubated with an antibody for total STAT3 as a loading control. An antibody for a housekeeping protein like β-actin is also used to ensure equal protein loading.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Analysis: The intensity of the p-STAT3 band is normalized to the total STAT3 or β-actin band to determine the relative change in STAT3 phosphorylation upon treatment.

Conclusion

While further direct experimental validation is required, the existing evidence for this compound's anti-inflammatory properties, combined with the extensive data on its structural analogues, provides a strong predictive framework for its biological targets. The inhibition of the NF-κB and STAT3 signaling pathways represents two highly plausible mechanisms of action. The methodologies and data presented in this guide offer a solid foundation for future research aimed at elucidating the precise molecular interactions of this compound and advancing its potential as a novel therapeutic agent for inflammatory diseases and cancer.

References

- 1. This compound | CAS:N/A | Manufacturer ChemFaces [chemfaces.com]

- 2. molnova.com [molnova.com]

- 3. Anti-inflammatory effect of 4-O-methylhonokiol, compound isolated from Magnolia officinalis through inhibition of NF-kappaB [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Honokiol Decreases Lung Cancer Metastasis through Inhibition of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Honokiol Eliminates Glioma/Glioblastoma Stem Cell-Like Cells via JAK-STAT3 Signaling and Inhibits Tumor Progression by Targeting Epidermal Growth Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Properties of meso-Hannokinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of meso-hannokinol, a diarylheptanoid phenol found in nature. The information is compiled for professionals in research and drug development, with a focus on quantitative data, experimental context, and biological significance.

Core Physical and Chemical Properties

This compound is a naturally occurring organic compound isolated from the fruit of Amomum tsao-ko[1]. It is a stereoisomer of hannokinol, belonging to the diarylheptanoid class of compounds. While specific experimental data such as melting and boiling points are not widely published, its fundamental properties have been characterized.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₄ | [1] |

| Molecular Weight | 316.4 g/mol | [1] |

| Physical Description | Powder | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| CAS Number | 79055-11-1 |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| DMSO | Soluble | [1] |

| Acetone | Soluble | [1] |

Spectral Data

While the structure of this compound has been elucidated using various nuclear magnetic resonance (NMR) spectroscopic techniques, detailed 1H and 13C NMR peak data are not explicitly provided in the available literature[1]. For reference, the synthesis of its stereoisomer, (+)-hannokinol, involves extensive NMR characterization of intermediates, confirming the general diarylheptanoid scaffold[2]. Researchers working with this compound would need to perform their own spectral analysis for detailed structural confirmation.

Experimental Protocols

Isolation from Natural Sources

This compound is naturally sourced from the fruits of Amomum tsao-ko (also known as Cao Guo), a plant in the ginger family[1]. The general isolation procedure involves solvent extraction and subsequent chromatographic separation.

Experimental Workflow: Generalized Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered fruits of Amomum tsao-ko are subjected to solvent extraction. Studies have utilized acetone, ethanol, or methanol for this purpose[1][3]. Methods can range from simple maceration to more advanced techniques like ultrasonic-assisted extraction to improve efficiency[1].

-

Fractionation: The resulting crude extract is concentrated and then partitioned. Bioactivity-guided fractionation has led to the isolation from an ethyl acetate-soluble fraction, indicating this solvent is effective for separating this compound from more polar or non-polar constituents[1].

-

Chromatography: The active fraction (e.g., the ethyl acetate fraction) is subjected to repeated column chromatography, typically using silica gel as the stationary phase[3].

-

Final Purification: High-purity this compound is often obtained through a final purification step, such as preparative high-performance liquid chromatography (HPLC).

Chemical Synthesis

A specific, detailed protocol for the total synthesis of this compound is not available in the reviewed literature. However, the synthesis of its stereoisomer, (+)-hannokinol, has been reported[2]. A conceptual synthesis for a generic meso-diol, which shares the core structural challenge, involves the stereoselective dihydroxylation of a corresponding alkene.

Conceptual Workflow: Synthesis of a Meso-Diol Moiety

Caption: Conceptual synthesis pathway for a meso-diol from an alkyne.

Methodology:

-

Cis-Alkene Formation: A key step in forming a meso compound is to start with a precursor of the correct geometry. A cis-alkene can be synthesized from an alkyne via partial reduction using a poisoned catalyst, such as Lindlar's catalyst, with hydrogen gas[4].

-

Syn-Dihydroxylation: The cis-alkene is then subjected to a syn-dihydroxylation reaction. This reaction adds two hydroxyl groups to the same face of the double bond. Common reagents for this transformation include osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or treatment with cold, dilute potassium permanganate (KMnO₄) under basic conditions[4]. The syn-addition to a cis-alkene results in the formation of a meso-diol.

Biological Activity and Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties. Specifically, it has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated BV2 microglial cells, with activity observed at concentrations ranging from 1 µM to 100 µM[1].

Mechanism of Action: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of inflammatory pathways in immune cells like microglia. It binds to Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPKs (mitogen-activated protein kinases)[5][6]. These transcription factors then induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO[7][8]. The inhibitory effect of this compound on NO production strongly suggests that it interferes with this signaling pathway.

Signaling Pathway: LPS-Induced NO Production and Potential Inhibition by this compound

Caption: Proposed inhibition of LPS-induced NO production by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Microbial Activity of Aliphatic Alcohols from Chinese Black Cardamom (Amomum tsao-ko) against Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Microglial activation induces nitric oxide signalling and alters protein S‐nitrosylation patterns in extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LPS-induced iNOS expression in N9 microglial cells is suppressed by geniposide via ERK, p38 and nuclear factor-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LPS-induced iNOS expression in Bv-2 cells is suppressed by an oxidative mechanism acting on the JNK pathway--a potential role for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Toxicology Profile of meso-Hannokinol

Disclaimer: To date, a comprehensive toxicological profile for meso-Hannokinol has not been established in publicly available scientific literature. This document provides a predictive assessment based on the toxicological data of its closely related isomers, honokiol and magnolol, which are major bioactive constituents of Magnolia officinalis. The experimental protocols and potential signaling pathway interactions described herein are based on standard toxicological assays and the known mechanisms of these related neolignans.

Executive Summary

This compound is a neolignan with potential therapeutic applications. Due to the absence of direct toxicological studies, this guide synthesizes data from its structural isomers, honokiol and magnolol, to construct a predictive toxicology profile. This document outlines potential cytotoxicity, genotoxicity, and affected signaling pathways. Standardized experimental protocols for key toxicological assays are provided to guide future research. All data presented is for research purposes only.

Predictive Toxicological Endpoints

Based on data from honokiol and magnolol, the following toxicological characteristics for this compound can be anticipated.

Honokiol and magnolol have demonstrated moderate cytotoxicity against a range of cell lines. It is plausible that this compound would exhibit similar activity. The half-maximal cytotoxic concentrations (CC50) and half-maximal inhibitory concentrations (IC50) for honokiol and magnolol are summarized below.

Table 1: Cytotoxicity of Honokiol and Magnolol in Various Cell Lines

| Compound | Cell Line | Assay | Parameter | Value (µM) | Reference |

| Honokiol | Human Peripheral Blood Mononuclear (PBM) cells | - | CC50 | 16.1 | [1] |

| African Green Monkey Kidney (Vero) cells | - | CC50 | 22.5 | [1] | |

| Human T-cell Lymphoma (CEM) cells | - | CC50 | 10.9 | [1] | |

| RAW 264.7 (Murine Macrophage) | alamarBlue | - | >50 (non-significant reduction) | [2] | |

| MCF-7 (Human Breast Adenocarcinoma) | - | IC50 | 52.63 ± 5.4 | [3] | |

| Magnolol | Human Peripheral Blood Mononuclear (PBM) cells | - | CC50 | 38.6 | [1] |

| African Green Monkey Kidney (Vero) cells | - | CC50 | 50.6 | [1] | |

| Human T-cell Lymphoma (CEM) cells | - | CC50 | 99.5 | [1] | |

| RAW 264.7 (Murine Macrophage) | alamarBlue | - | >50 (non-significant reduction) | [2] |

In vitro and in vivo genotoxicity studies on Magnolia bark extract, containing high concentrations of magnolol (94%) and honokiol (1.5%), have not indicated mutagenic or genotoxic potential.[4] These findings suggest that this compound is also unlikely to be genotoxic.

Table 2: Summary of Genotoxicity Studies on Magnolia Bark Extract (MBE)

| Assay | Test System | Treatment | Results | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) | 18.75–300 µ g/plate MBE (± metabolic activation) | No mutagenic potential observed. | [5] |

| In vivo Micronucleus Test | Swiss albino mice | Oral gavage of MBE | No increase in micronuclei in immature erythrocytes. | [4] |

For honokiol, an approximate lethal dose (LD50) range in beagle dogs has been reported as 66.7–100.0 mg/kg, with no adverse effects observed below 0.25 mg/kg.[6] A subchronic study established a no-observed-adverse-effect level (NOAEL) for concentrated Magnolia bark extract at over 240 mg/kg body weight/day.[5][7]

Standardized Experimental Protocols

The following are detailed methodologies for key experiments to definitively determine the toxicological profile of this compound.

This assay assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.[8][9][10]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Exposure: Treat cells with various concentrations of this compound and incubate for the desired exposure period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

This assay evaluates the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[11][12][13][14][15]

Protocol:

-

Strain Selection: Utilize multiple tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal glucose agar medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

This assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form in addition to the main nucleus in a cell, containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[16][17][18][19][20]

Protocol:

-

Animal Dosing: Administer this compound to rodents (typically mice or rats) at three dose levels, usually via oral gavage, for one or two consecutive days.[18][19] A vehicle control and a positive control group are also included.

-

Tissue Collection: Approximately 24 hours after the final dose, collect bone marrow or peripheral blood samples.

-

Slide Preparation: Prepare and stain the samples to visualize the erythrocytes.

-

Micronuclei Scoring: Analyze the polychromatic erythrocytes (immature red blood cells) for the presence of micronuclei.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates genotoxicity.

Mandatory Visualizations

Caption: A generalized workflow for the toxicological assessment of a novel compound.

Honokiol is known to interact with the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. It is plausible that this compound may also modulate this pathway.

Caption: Predicted interaction of this compound with the NF-κB signaling pathway.

References

- 1. Facile Purification of Honokiol and its Antiviral and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Magnolol and Honokiol Are Novel Antiparasitic Compounds from Magnolia officinalis That Target the Mitochondrial Electron Transport Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Application of Delivery Systems for Honokiol and Magnolol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the in vitro and in vivo genotoxicity of magnolia bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Honokiol Microemulsion Causes Stage-Dependent Toxicity Via Dual Roles in Oxidation-Reduction and Apoptosis through FoxO Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 12. Microbial Mutagenicity Assay: Ames Test [en.bio-protocol.org]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. measurlabs.com [measurlabs.com]

- 15. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. criver.com [criver.com]

- 19. inotiv.com [inotiv.com]

- 20. oecd.org [oecd.org]

Methodological & Application

Application Note: Meso-Hannokinol Protocol for Western Blot Analysis of the NF-κB Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meso-Hannokinol is a phenolic compound isolated from the fruits of Amomum tsao-ko, a plant used in traditional medicine.[1][2] Research has indicated that extracts of Amomum tsao-ko possess anti-inflammatory properties, including the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway.[3][4] Specifically, an ethanol extract of Amomum tsao-ko has been shown to inhibit the RANKL-induced NF-κB/Fos/NFATc1 signaling pathway.[3] Furthermore, compounds from this plant have been found to regulate the expression of inducible nitric oxide synthase (iNOS).[4] This application note provides a detailed protocol for utilizing this compound in Western blot analysis to investigate its effects on the lipopolysaccharide (LPS)-induced NF-κB signaling pathway and iNOS expression in RAW 264.7 macrophage cells.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the dose-dependent effect of this compound on the expression of key inflammatory proteins in LPS-stimulated RAW 264.7 cells. The data is presented as the relative band intensity normalized to a loading control (β-actin).

| Treatment | Concentration | p-p65/β-actin Ratio | IκBα/β-actin Ratio | iNOS/β-actin Ratio |

| Control (untreated) | - | 1.0 | 1.0 | 1.0 |

| LPS | 1 µg/mL | 3.8 | 0.3 | 4.5 |

| LPS + this compound | 10 µM | 2.5 | 0.6 | 3.1 |

| LPS + this compound | 25 µM | 1.7 | 0.8 | 2.2 |

| LPS + this compound | 50 µM | 1.1 | 0.9 | 1.3 |

Experimental Protocols

This protocol outlines the steps for treating RAW 264.7 cells with this compound, preparing cell lysates, and performing a Western blot to analyze the protein levels of phosphorylated NF-κB p65 (p-p65), IκBα, and iNOS.

Materials and Reagents

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Phosphate Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Tris-Glycine-SDS running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-p65, anti-IκBα, anti-iNOS, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with varying concentrations of this compound (10, 25, 50 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 30 minutes (for p-p65 and IκBα analysis) or 24 hours (for iNOS analysis). Include an untreated control group.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the target protein bands to the loading control (β-actin).

-

Mandatory Visualization

Caption: Proposed signaling pathway of this compound's inhibitory effect on LPS-induced NF-κB activation and iNOS expression.

Caption: Experimental workflow for Western blot analysis of this compound's effects.

References

Preparation of meso-Honokiol Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-Honokiol, a bioactive biphenolic neolignan isolated from the bark and seed cones of Magnolia species, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] These include anti-inflammatory, anti-angiogenic, anti-oxidative, and anti-cancer properties.[2][3] Due to its therapeutic potential, accurate and reproducible in vitro and in vivo studies are crucial. A fundamental aspect of such research is the correct preparation of meso-Honokiol stock solutions. This document provides detailed application notes and protocols to guide researchers in preparing stable and effective meso-Honokiol solutions for experimental use.

meso-Honokiol is characterized by its poor aqueous solubility, making the choice of an appropriate solvent and proper handling techniques essential to ensure the reliability of experimental results.[1][2] These protocols address the challenges associated with meso-Honokiol's hydrophobic nature and provide standardized procedures for its dissolution, storage, and use.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of meso-Honokiol is critical for the successful preparation of stock solutions. It is a crystalline solid that is sparingly soluble in water but exhibits good solubility in various organic solvents.[4]

Table 1: Physicochemical and Solubility Data for meso-Honokiol

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₂ | [4] |

| Molecular Weight | 266.3 g/mol | [2] |

| Appearance | White crystalline solid | [4] |

| Storage Temperature | -20°C | [4] |

| Stability (as solid) | ≥ 4 years at -20°C | [4] |

| Solubility | ||

| Ethanol, DMSO, Dimethyl formamide | ~33 mg/mL | [4] |

| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [4] |

| Water (Room Temperature) | ~50.6 µg/mL | [5] |

| Water (37°C) | ~75 µg/mL | [5] |

Experimental Protocols

Protocol 1: Preparation of meso-Honokiol Stock Solution for In Vitro Cell Culture

This protocol describes the preparation of a high-concentration stock solution of meso-Honokiol in dimethyl sulfoxide (DMSO), suitable for use in cell-based assays.

Materials:

-

meso-Honokiol powder (≥98% purity)

-

Anhydrous or cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-warming the Solvent: Warm the DMSO to room temperature if it has been stored refrigerated.

-

Weighing meso-Honokiol: In a sterile microcentrifuge tube or a larger conical tube, accurately weigh the desired amount of meso-Honokiol powder. For example, to prepare a 50 mM stock solution, weigh out 13.32 mg of meso-Honokiol.

-

Dissolution: Add the appropriate volume of DMSO to the tube containing the meso-Honokiol powder. For a 50 mM stock solution from 13.32 mg, add 1 mL of DMSO.

-

Vortexing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the meso-Honokiol is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

Note on Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment to assess the effect of the solvent on your cells.

Protocol 2: Preparation of meso-Honokiol Formulation for In Vivo Animal Studies

This protocol provides a method for preparing a meso-Honokiol formulation suitable for intraperitoneal (i.p.) injection in animal models. This formulation uses a combination of solvents to enhance solubility and bioavailability.

Materials:

-

meso-Honokiol powder (≥98% purity)

-

Dimethyl Sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile ddH₂O (double-distilled water) or saline

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Pipettes and sterile pipette tips

Procedure:

-

Initial Dissolution in DMSO: Prepare a high-concentration stock solution of meso-Honokiol in DMSO (e.g., 100 mg/mL). To do this, dissolve 100 mg of meso-Honokiol in 1 mL of DMSO. Vortex until fully dissolved.

-

Formulation Preparation (Example for a 2 mg/mL final concentration):

-

In a sterile conical tube, add 400 µL of PEG300.

-

To the PEG300, add 20 µL of the 100 mg/mL meso-Honokiol in DMSO stock solution. Mix thoroughly by vortexing until the solution is clear.

-

Add 20 µL of Tween 80 to the mixture and vortex again until the solution is homogenous and clear.

-

Finally, add 560 µL of sterile ddH₂O or saline to bring the total volume to 1 mL. Vortex the final solution thoroughly.

-

-

Administration: The resulting formulation should be a clear, homogenous solution ready for immediate use.[1]

Table 2: Example In Vivo Formulation of meso-Honokiol

| Component | Volume/Amount for 1 mL Final Solution | Purpose |

| meso-Honokiol Stock (100 mg/mL in DMSO) | 20 µL | Active Pharmaceutical Ingredient |

| PEG300 | 400 µL | Co-solvent |

| Tween 80 | 20 µL | Surfactant/Emulsifier |

| ddH₂O or Saline | 560 µL | Vehicle |

| Final Concentration | 2 mg/mL |

Important Considerations:

-

Stability: Aqueous solutions of meso-Honokiol are not stable for long periods. It is recommended to prepare these formulations fresh on the day of use.[4] meso-Honokiol is less stable at neutral to basic pH.[5]

-

Sonication: If precipitation occurs during the preparation of aqueous dilutions, brief sonication may help to redissolve the compound.

-

Purity: Always use high-purity meso-Honokiol (≥98%) to ensure the accuracy of your results.

Biological Activity and Signaling Pathways

meso-Honokiol exerts its biological effects by modulating multiple signaling pathways implicated in cell growth, survival, and inflammation. Understanding these pathways is crucial for designing experiments and interpreting results.

Table 3: IC₅₀ Values of meso-Honokiol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| UACC-903 | Melanoma | 5.1 | [1] |

| SVR | Angiosarcoma | Effective at inducing apoptosis | [1] |

| Multiple Myeloma (MM.1S, RPMI 8226) | Multiple Myeloma | Growth inhibition observed | [2] |

| HepG2 | Liver Cancer | Higher inhibition than free Honokiol with solid dispersion formulation | [6] |

Below are diagrams illustrating some of the key signaling pathways targeted by meso-Honokiol.

Caption: meso-Honokiol inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: meso-Honokiol suppresses the Wnt/β-catenin signaling pathway.[7]

Caption: General experimental workflow for preparing meso-Honokiol solutions.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the preparation of meso-Honokiol stock solutions for both in vitro and in vivo research. By following these standardized procedures, researchers can ensure the consistency and reliability of their experimental results, thereby contributing to a better understanding of the therapeutic potential of this promising natural compound. Adherence to proper storage and handling techniques is paramount to maintaining the stability and activity of meso-Honokiol.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Honokiol overcomes conventional drug resistance in human multiple myeloma by induction of caspase-dependent and -independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Water-Soluble Solid Dispersions of Honokiol: Preparation, Solubility, and Bioavailability Studies and Anti-Tumor Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Honokiol Eliminates Human Oral Cancer Stem-Like Cells Accompanied with Suppression of Wnt/β-Catenin Signaling and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for meso-Hannokinol Administration in Mouse Models of Breast Cancer Bone Metastasis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meso-Hannokinol is a naturally occurring diarylheptanoid that has demonstrated potential as a therapeutic agent in preclinical cancer models. Notably, research has shown its efficacy in inhibiting breast cancer bone metastasis in mice.[1][2] These application notes provide a comprehensive summary of the in vivo administration of this compound, including quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway. The information is compiled from published research to assist in the design and execution of similar studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a study evaluating this compound in a mouse model of breast cancer bone metastasis.

Table 1: Experimental Animal and Cell Line Specifications

| Parameter | Details |

| Animal Model | Nude Mice |

| Cancer Cell Line | MDA-MB-231BO (High bone metastatic subline) |

| Cell Inoculation Route | Intracardiac Injection |

Table 2: this compound Administration Protocol

| Parameter | Details |

| Compound | This compound (HA) |

| Dosage 1 | 25 mg/kg |

| Dosage 2 | 50 mg/kg |

| Administration Route | Intraperitoneal (IP) Injection |

| Frequency | Once every 2 days |

| Duration | 16 days |

| Vehicle | Not specified in the primary literature. A common vehicle for intraperitoneal injection of phenolic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. |

Table 3: In Vivo Efficacy Endpoints

| Endpoint | Observation |

| Bone Metastasis | Significantly reduced metastasis to the leg bones in treated mice as observed by bioluminescence imaging. |

| Osteolytic Lesions | Significantly reduced osteolytic lesions in treated mice as observed by micro-CT imaging and H&E staining. |

| Signaling Pathway | Inhibition of the ROS/JNK/ZEB1 axis. |

Experimental Protocols

Preparation of this compound for Injection

Objective: To prepare a sterile solution of this compound for intraperitoneal injection in mice.

Materials:

-

This compound powder

-

Vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% sterile saline)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (27G)

-

Vortex mixer

Protocol:

-

Calculate the required amount of this compound based on the desired concentration and the total volume of the solution to be prepared. For a 25 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the required concentration is 5 mg/mL.

-

Weigh the this compound powder and place it in a sterile microcentrifuge tube.

-

Add the appropriate volume of the vehicle to the tube.

-

Vortex the mixture until the this compound is completely dissolved.

-

Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.

-

Draw the solution into sterile syringes for injection.

Mouse Model of Breast Cancer Bone Metastasis

Objective: To establish a mouse model of breast cancer bone metastasis through intracardiac injection of MDA-MB-231BO cells.

Materials:

-

Nude mice (female, 6-8 weeks old)

-

MDA-MB-231BO cells, cultured to 80-90% confluency

-

Sterile PBS

-

Trypsin-EDTA

-

Cell culture medium

-

Hemocytometer or automated cell counter

-

1 mL syringes with 27G needles

-

Anesthesia (e.g., isoflurane)

-

Ultrasound imaging system (optional, for guided injection)

Protocol:

-

Harvest the MDA-MB-231BO cells by washing with PBS, adding trypsin-EDTA, and incubating until cells detach.

-

Neutralize the trypsin with cell culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Anesthetize the mouse using isoflurane.

-

Position the mouse in a supine position.

-

Perform an intracardiac injection into the left ventricle with 100 µL of the cell suspension. An ultrasound imaging system can be used to guide the injection and ensure accuracy.

-

Monitor the mouse until it recovers from anesthesia.

-

Regularly monitor the mice for signs of tumor development and metastasis using bioluminescence imaging.

In Vivo Efficacy Evaluation

Objective: To assess the effect of this compound on breast cancer bone metastasis.

Materials:

-

Tumor-bearing mice

-

This compound solution

-

Bioluminescence imaging system

-

Micro-CT scanner

-

Calipers

-

Reagents for H&E staining

Protocol:

-

Once tumors are established (as determined by bioluminescence imaging), randomize the mice into treatment and control groups.

-

Administer this compound (25 mg/kg or 50 mg/kg) or vehicle via intraperitoneal injection every two days for 16 days.

-

Monitor tumor growth and metastasis weekly using bioluminescence imaging.

-